An In-Depth Technical Guide to the Crystal Structure and Polymorphs of Indium Sulfide (In₂S₃)
An In-Depth Technical Guide to the Crystal Structure and Polymorphs of Indium Sulfide (In₂S₃)
For Researchers, Scientists, and Drug Development Professionals
Indium sulfide (In₂S₃) is a versatile semiconductor material with significant potential in various technological applications, including optoelectronics and as a buffer layer in photovoltaic cells.[1] A thorough understanding of its crystal structure and polymorphic forms is crucial for tailoring its properties for specific applications. This guide provides a comprehensive overview of the known polymorphs of In₂S₃, their crystallographic data, and the experimental methods used for their synthesis and characterization.
Polymorphism in Indium Sulfide (In₂S₃)
Indium sulfide is known to exist in three primary polymorphic forms, the stability of which is predominantly dependent on temperature.[1][2] These are the low-temperature tetragonal phase (β-In₂S₃), the intermediate-temperature cubic phase (α-In₂S₃), and the high-temperature trigonal phase (γ-In₂S₃).[1][3] The transition between these phases involves the ordering and disordering of indium vacancies within the crystal lattice.[2][4]
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β-In₂S₃ (Tetragonal): This is the stable phase at room temperature and below.[4] It possesses a defect spinel-like structure with an ordered arrangement of indium vacancies.[4]
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α-In₂S₃ (Cubic): This phase is stable at intermediate temperatures, with a reported phase transition from β-In₂S₃ occurring at approximately 717 K.[1][2] The transition to the α-phase is characterized as an order-disorder transition, where the indium vacancies become randomly distributed over the tetrahedral indium sites, resulting in a cubic crystal structure.[1][4]
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γ-In₂S₃ (Trigonal/Hexagonal): At higher temperatures, above 1049 K, In₂S₃ transforms into the γ-phase.[1][2] This transition involves a complete reordering of the atoms in the crystal structure.[1]
It is important to note that some historical literature may use different naming conventions for the α and β phases; however, the convention described here is the most commonly accepted in recent publications.[1]
Crystallographic Data
The crystallographic parameters of the three main polymorphs of In₂S₃ have been determined through techniques such as X-ray diffraction (XRD) and Rietveld refinement.[1][5] The quantitative data for each polymorph are summarized in the table below for easy comparison.
| Polymorph | Crystal System | Space Group | Lattice Parameters (Å) | Reference Temperature (K) |
| β-In₂S₃ | Tetragonal | I4₁/amd | a = 7.61, c = 32.24 | Room Temperature |
| α-In₂S₃ | Cubic | Fd-3m | a ≈ 10.7 - 10.8 | > 717 |
| γ-In₂S₃ | Trigonal | P3m1 | a = 3.85, c = 9.15 | > 1049 |
Note: The lattice parameters can exhibit some variation depending on the specific synthesis conditions and measurement temperature.
Experimental Protocols
The synthesis of specific In₂S₃ polymorphs can be achieved through various experimental methods. The choice of method and the control of reaction parameters are critical in obtaining the desired phase.
3.1. Solid-State Synthesis of Polycrystalline In₂S₃
This method is suitable for producing bulk polycrystalline samples of In₂S₃ and studying its high-temperature polymorphs.
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Materials: High-purity indium granulate (>99.999%) and sulfur flakes (>99.999%).[1]
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Procedure:
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Weigh stoichiometric amounts of indium and sulfur in a 2:3 molar ratio.[1]
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Place the materials in a quartz ampoule.
-
Evacuate the ampoule to a high vacuum and seal it.
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Heat the ampoule in a furnace. The temperature profile will depend on the desired polymorph. For studying the phase transitions, a gradual heating process is employed.[1]
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After the reaction is complete, the ampoule is cooled down. The cooling rate can influence the final phase obtained at room temperature.
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3.2. Hydrothermal Synthesis of β-In₂S₃ Microspheres
This solution-based method allows for the synthesis of nanostructured In₂S₃ at relatively low temperatures.
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Materials: Indium precursors (e.g., indium chloride), a sulfur source (e.g., thioacetamide).
-
Procedure:
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Prepare aqueous solutions of the indium precursor and the sulfur source.
-
Mix the solutions in a Teflon-lined stainless-steel autoclave.
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Seal the autoclave and heat it to a specific temperature (e.g., 150 °C) for a set duration.[6]
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After the reaction, allow the autoclave to cool down to room temperature naturally.
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Collect the product by centrifugation, wash it with deionized water and ethanol, and dry it in a vacuum oven.[6]
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3.3. Solvothermal Synthesis of γ-In₂S₃ Nanoribbons
This method can be used to synthesize specific nanostructures of the high-temperature γ-phase at lower temperatures than solid-state reactions.
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Materials: Indium precursor, sulfur source, and a high-boiling point organic solvent (e.g., oleylamine).[3][7]
-
Procedure:
-
Dissolve the indium and sulfur precursors in the organic solvent in a reaction flask.
-
Heat the mixture under an inert atmosphere (e.g., argon) to the desired reaction temperature.[7]
-
Maintain the temperature for a specific period to allow for nanocrystal growth.
-
Cool the reaction mixture and precipitate the nanoribbons by adding a non-solvent (e.g., ethanol).
-
Separate the product by centrifugation and wash it multiple times with an appropriate solvent.
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Characterization Techniques
The primary technique for identifying the crystal structure and polymorphs of In₂S₃ is X-ray Diffraction (XRD) . High-resolution powder XRD, coupled with Rietveld refinement , allows for the precise determination of lattice parameters, space group, and atomic positions.[1][5] In-situ temperature-dependent XRD is particularly valuable for studying the phase transitions between the different polymorphs.[1][2]
Other important characterization techniques include:
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Transmission Electron Microscopy (TEM) and Selected Area Electron Diffraction (SAED) for determining the crystal structure of individual nanocrystals.[8]
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Raman Spectroscopy to probe the vibrational modes of the different polymorphs.
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Differential Scanning Calorimetry (DSC) to identify the temperatures of phase transitions by detecting the associated enthalpy changes.
Polymorphic Phase Transitions
The transformations between the β, α, and γ phases of In₂S₃ are reversible and primarily driven by temperature. The following diagram illustrates the logical relationship between these polymorphs.
This guide provides a foundational understanding of the crystal structure and polymorphism of indium sulfide. For professionals in materials science and drug development, this knowledge is essential for the rational design and synthesis of In₂S₃-based materials with tailored properties for advanced applications. Further research into the precise control of these polymorphs at the nanoscale will continue to unlock new possibilities for this versatile semiconductor.
References
- 1. Structure reinvestigation of α-, β- and γ-In2S3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. s3.eu-west-1.amazonaws.com [s3.eu-west-1.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of In2S3 microspheres using a template-free and surfactant-less hydrothermal process and their visible light photocatalysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Crystal structure, phase transition and properties of indium(iii) sulfide - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
